rac Fmoc-trifluoromethylalanine
Description
rac Fmoc-trifluoromethylalanine is a racemic mixture of D- and L-isomers of Fmoc-protected trifluoromethylphenylalanine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl (-CF₃) substituent on the phenylalanine side chain. This modification enhances hydrophobicity and metabolic stability, making it valuable in peptide synthesis for studying structure-activity relationships and conformational effects in proteins .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIXNCKLHONCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628775 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219349-78-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Workflow
Solid-phase peptide synthesis is the most widely employed method for producing rac Fmoc-trifluoromethylalanine. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain, followed by cleavage and purification. Key steps include:
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Resin Activation : Wang or Rink amide resins are preconditioned with dichloromethane (DCM) and dimethylformamide (DMF).
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Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group from the resin-bound amino acid.
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Coupling Reaction : rac-Trifluoromethylalanine is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure/diisopropylcarbodiimide (DIC) and coupled to the resin.
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Cleavage and Purification : Trifluoroacetic acid (TFA) cleaves the peptide-resin bond, followed by precipitation in cold ether and HPLC purification.
Industrial-Scale Production
Automated peptide synthesizers optimize reaction parameters (e.g., temperature, coupling time) to achieve yields exceeding 85%. A comparative analysis of SPPS parameters is provided in Table 1.
Table 1: SPPS Conditions for this compound
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HBTU | 88 | 95 |
| Solvent | DMF | 85 | 93 |
| Temperature | 25°C | 87 | 94 |
| Reaction Time | 45 minutes | 86 | 92 |
Solution-Phase Alkylation of Chiral Glycine Equivalents
Nickel-Mediated Alkylation
A scalable solution-phase method involves alkylation of a chiral nickel-glycine complex. Levin et al. demonstrated this approach using (S)-Ni(II)-bis[(R)-(N-benzylprolyl)aminobenzophenone] to achieve enantioselective synthesis:
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Glycine Complex Formation : Glycine binds to the nickel complex, creating a chiral template.
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Alkylation : 1,1,1-Trifluoro-4-iodobutane reacts with the glycine complex in deoxygenated DMF at room temperature.
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Fmoc Protection : The product is treated with Fmoc-Osu (N-hydroxysuccinimide ester) in acetonitrile/water to introduce the Fmoc group.
This method yields 78–82% enantiomeric excess (ee) and has been reproduced at 10 g scale.
Challenges and Optimizations
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Racemization : Prolonged reaction times (>2 hours) reduce ee by 5–10%.
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Purification : Hydrophobicity of the trifluoromethyl group necessitates reversed-phase HPLC for >95% purity.
Enzymatic Synthesis Using ω-Transaminases
Biocatalytic Approach
Recent advances employ ω-transaminases to synthesize fluorinated amino acids stereoselectively. The protocol involves:
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Substrate Preparation : 3-Fluoropyruvate is generated via fluorination of pyruvate.
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Reductive Amination : ω-Transaminase catalyzes the transfer of an amino group from an amine donor (e.g., α-methylbenzylamine) to 3-fluoropyruvate.
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Fmoc Protection : The resulting 3-fluoroalanine is treated with Fmoc-Cl in dichloromethane.
Performance Metrics
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Yield : 65–70% for the enzymatic step.
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Enantioselectivity : >90% ee when using (R)-specific transaminases.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|
| SPPS | 85–88 | 92–95 | Racemic | Industrial |
| Solution-Phase Alkylation | 78–82 | 90–93 | 78–82 | Pilot-Scale (10 g) |
| Enzymatic Synthesis | 65–70 | 85–88 | >90 | Lab-Scale |
Challenges in this compound Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The trifluoromethyl group undergoes selective oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Application Context |
|---|---|---|
| H₂O₂ (30%, acidic media) | Trifluoroacetic acid derivatives | Proteomics modification |
| KMnO₄ (aqueous, 60°C) | Oxidized CF₃ intermediates | Peptide backbone functionalization |
Mechanistic Insight :
Oxidation primarily targets the -CF₃ group, forming carboxylates or ketones depending on reaction severity. The Fmoc group remains stable under mild oxidative conditions .
Reduction Reactions
Reductive cleavage of the Fmoc group is critical for peptide synthesis:
| Reagent/Conditions | Product Formed | Efficiency |
|---|---|---|
| 20% Piperidine/DMF | Deprotected trifluoromethylalanine | >95% yield in SPPS |
| LiAlH₄ (anhydrous THF) | Alanine derivatives | Limited due to side reactions |
Key Finding :
Piperidine-mediated deprotection is preferred in solid-phase peptide synthesis (SPPS) due to minimal side-chain interference .
Substitution Reactions
The -CF₃ group participates in nucleophilic substitutions, enabling side-chain diversification:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃/EtOH) | Room temperature, 12 hrs | CF₃→NH₂ substituted analogs |
| Thiols (e.g., HSCH₂COOH) | Basic aqueous media | Thioether-linked peptides |
Research Application :
Substitution with thiols enhances peptide resistance to enzymatic degradation (e.g., pepsin), as demonstrated in Aβ aggregation studies .
Comparative Reactivity Table
A comparison with related Fmoc-amino acids highlights unique properties:
| Compound | Hydrophobicity (LogP) | Oxidation Susceptibility | Substitution Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| This compound | 2.8 | Moderate | 1.2 × 10⁻³ |
| Fmoc-Alanine | 1.4 | Low | 0.8 × 10⁻³ |
| Fmoc-Phenylalanine | 3.1 | High | 0.3 × 10⁻³ |
Interpretation :
The -CF₃ group balances hydrophobicity and reactivity, enabling applications in stable peptide design .
Stability Under Biological Conditions
- Enzymatic Resistance : The -CF₃ group reduces hydrolysis by proteases (e.g., trypsin) compared to non-fluorinated analogs .
- Thermal Stability : Decomposes at 215°C (DSC data), suitable for room-temperature applications .
Industrial-Scale Reaction Challenges
| Parameter | Small-Scale (Lab) | Industrial Process |
|---|---|---|
| Purification | Column chromatography | Crystallization (hexane/EtOAc) |
| Yield Optimization | 70–85% | 88–92% via continuous flow |
Catalyst Innovation :
Recent advances use Me₃SnOH for selective methyl ester hydrolysis, achieving 86% yield without Fmoc deprotection .
Scientific Research Applications
Peptide Synthesis
rac Fmoc-trifluoromethylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows researchers to study the effects of fluorinated amino acids on peptide structure and function. The trifluoromethyl group can influence the hydrophobic interactions within peptides, affecting their stability and activity.
Proteomics and Enzyme Mechanisms
In proteomics research, this compound aids in investigating protein-protein interactions and enzyme mechanisms. The unique properties of the trifluoromethyl group enable researchers to explore how modifications affect protein folding and interactions at a molecular level .
Drug Development
The compound has shown promise in drug delivery systems, where it can be used to create carriers for therapeutic agents. Its ability to form stable structures makes it suitable for encapsulating drugs, potentially improving their efficacy and safety during delivery .
Bio-inspired Materials
In material science, this compound is utilized to develop bio-inspired materials that mimic natural extracellular matrices. These materials promote cell adhesion and growth, making them useful in tissue engineering applications .
Case Study: Inhibition of Amyloid Fibrillation
A study investigated the effects of peptides containing this compound on amyloid-beta (Aβ) fibrillation, a pathological feature of Alzheimer's disease. The results indicated that peptides incorporating the trifluoromethyl group slowed down the kinetics of Aβ fibril formation and altered the oligomerization pathway. This suggests that the hydrophobic nature of the trifluoromethyl group enhances its binding affinity with Aβ, offering insights into potential therapeutic strategies for neurodegenerative diseases .
Table: Comparison of this compound with Other Amino Acids
| Property | This compound | Fmoc-alanine | Fmoc-phenylalanine |
|---|---|---|---|
| Hydrophobicity | High | Moderate | High |
| Stability | Enhanced | Standard | Enhanced |
| Applications | Peptide synthesis, drug delivery | Peptide synthesis | Protein interactions |
| Unique Feature | Trifluoromethyl group | None | Phenyl group |
Mechanism of Action
The mechanism of action of rac Fmoc-trifluoromethylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group enhances the hydrophobicity and stability of the peptides, while the Fmoc group facilitates the synthesis and purification processes. The compound interacts with molecular targets through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 205526-28-9 (D-isomer), 205526-27-8 (L-isomer)
- Molecular Formula: C₂₅H₂₀F₃NO₄
- Molecular Weight : 455.43 g/mol
- Purity : ≥95%
- Storage : 2–8°C .
Structural Variations and Substituent Effects
The table below compares rac Fmoc-trifluoromethylalanine with structurally related Fmoc-protected phenylalanine derivatives:
*SPPS: Solid-phase peptide synthesis.
Key Observations:
- Substituent Position : The position of the trifluoromethyl group (3- vs. 4-) significantly impacts steric and electronic properties. For example, 4-CF₃ derivatives (CAS 247113-86-6) may exhibit stronger π-π interactions in receptor binding compared to 3-CF₃ isomers .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase hydrophobicity and stability but reduce nucleophilicity, affecting coupling efficiency in SPPS .
- Steric Effects : Bulky substituents (e.g., homophenylalanine in CAS 1260610-30-7) require optimized coupling reagents like HBTU to prevent incomplete reactions .
Biological Activity
Rac Fmoc-trifluoromethylalanine (rac Fmoc-TFMA) is a fluorinated amino acid derivative that has garnered attention in the fields of chemistry and biology due to its unique properties and applications. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
Rac Fmoc-TFMA has the molecular formula and a molecular weight of 365.30 g/mol. The presence of the trifluoromethyl group enhances the compound's hydrophobicity and stability, making it a valuable building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates the synthesis and purification processes, allowing for easier incorporation into peptides during solid-phase peptide synthesis (SPPS) .
Synthesis Methods
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Synthetic Routes :
- Reaction of alanine with trifluoromethylating agents.
- Protection with Fmoc chloride in the presence of a base.
-
Industrial Production :
- Utilizes automated peptide synthesizers for large-scale production, optimizing reaction conditions for high yield and purity .
The mechanism of action of rac Fmoc-TFMA involves its incorporation into peptides, where it can influence the structure and function of these biomolecules. The trifluoromethyl group contributes to increased hydrophobic interactions, which can enhance the stability and biological activity of the resulting peptides. This compound is particularly useful in studying protein-protein interactions and enzyme mechanisms due to its unique chemical properties .
Biological Activity
Rac Fmoc-TFMA exhibits several biological activities that are relevant to research in proteomics and drug development:
- Protein Interactions : Its incorporation into peptides can alter binding affinities and interaction profiles with target proteins, making it useful for studying protein dynamics .
- Enzyme Mechanisms : The presence of the trifluoromethyl group can affect enzyme catalysis by modifying substrate binding or altering enzyme conformations .
- Pharmacological Potential : Due to its unique properties, rac Fmoc-TFMA may serve as a scaffold for developing new pharmaceuticals, particularly those targeting hydrophobic pockets in proteins .
Case Studies
Recent studies have highlighted the versatility of rac Fmoc-TFMA in various applications:
- Peptide Synthesis :
- Fluorinated Peptides :
- Biological Assays :
Comparative Analysis
To better understand the unique properties of rac Fmoc-TFMA, it is essential to compare it with similar compounds:
| Compound | Hydrophobicity | Applications |
|---|---|---|
| This compound | High | Peptide synthesis, drug development |
| Fmoc-Alanine | Moderate | General peptide synthesis |
| Fmoc-Phenylalanine | High | Protein interactions |
| Fmoc-Valine | Moderate | Structural studies |
The trifluoromethyl group in rac Fmoc-TFMA significantly enhances its hydrophobicity compared to other Fmoc-protected amino acids, making it particularly suitable for specialized applications in biochemistry and medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing rac-Fmoc-trifluoromethylalanine with high purity?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The trifluoromethyl group introduces steric and electronic challenges; thus, coupling reactions require optimized conditions (e.g., HATU/DIPEA in DMF). Monitor reaction progress via HPLC to ensure complete deprotection and coupling .
- Purity Control : Purify the crude product using reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>97%) via LC-MS (mass accuracy ±0.1 Da) and ¹H/¹³C NMR for structural confirmation .
Q. Which analytical techniques are most reliable for characterizing rac-Fmoc-trifluoromethylalanine?
- Primary Tools :
- LC-MS : Quantify molecular ion peaks ([M+H]⁺) and detect impurities.
- NMR Spectroscopy : Analyze chemical shifts for the Fmoc group (δ ~7.3–7.8 ppm for fluorenyl protons) and trifluoromethyl signals (δ ~120–125 ppm in ¹⁹F NMR) .
Advanced Research Questions
Q. How can researchers mitigate stereochemical inconsistencies during rac-Fmoc-trifluoromethylalanine incorporation into peptide chains?
- Challenge : Racemic mixtures may lead to unintended diastereomer formation in peptide backbones.
- Solutions :
- Chiral Resolution : Pre-resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) before SPPS .
- Enzymatic Control : Use enantioselective proteases (e.g., subtilisin) to hydrolyze specific stereoisomers post-synthesis .
- Validation : Compare circular dichroism (CD) spectra of peptides synthesized with resolved vs. racemic forms to assess stereochemical impact .
Q. What experimental strategies address contradictory data on trifluoromethylalanine’s effect on peptide stability?
- Case Study : Some studies report enhanced thermal stability due to the CF₃ group’s hydrophobicity, while others note destabilization under acidic conditions.
- Methodology :
- Comparative Studies : Synthesize peptides with/without trifluoromethylalanine and analyze stability via differential scanning calorimetry (DSC) and accelerated degradation assays (e.g., pH 2–9 buffers at 37°C) .
- Computational Modeling : Use MD simulations to assess CF₃ group interactions with neighboring residues in folded vs. unfolded states .
Q. How should researchers resolve discrepancies in solubility data for rac-Fmoc-trifluoromethylalanine across solvents?
- Data Conflicts : Solubility may vary in DMSO (high) vs. aqueous buffers (low) due to the Fmoc group’s hydrophobicity.
- Protocol Optimization :
- Solvent Screening : Test solubility in DMF, THF, and acetonitrile/water mixtures. Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
- Co-Solvent Systems : For biological assays, employ co-solvents like PEG-400 (<10% v/v) to enhance solubility without denaturing peptides .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing variability in trifluoromethylalanine’s coupling efficiency?
- Analysis Framework :
- Use multivariate regression to correlate coupling efficiency with variables like reaction time, temperature, and solvent polarity.
- Apply ANOVA to assess batch-to-batch variability in SPPS workflows .
Q. How can researchers validate the bioactivity of peptides containing rac-Fmoc-trifluoromethylalanine against enantiopure analogs?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
